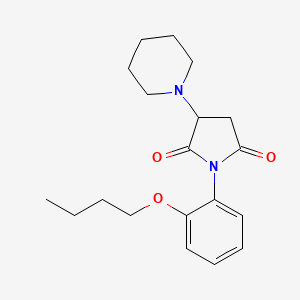![molecular formula C25H26O2 B14946980 1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[221]hept-2-yl benzoate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate typically involves multiple steps. The starting materials often include 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene and phenylacetylene. The reaction conditions usually require the presence of a catalyst, such as palladium, to facilitate the coupling reaction between the alkyne and the bicyclic compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl ring can be functionalized with various substituents.
Wissenschaftliche Forschungsanwendungen
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The ethynyl and phenyl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate can be compared with similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of the target compound.
Phenylacetylene: Another precursor used in the coupling reaction.
1,7,7-Trimethyl-2-vinylbicyclo[2.2.1]hept-2-ene: A structurally related compound with different functional groups.
These comparisons highlight the uniqueness of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[22
Eigenschaften
Molekularformel |
C25H26O2 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
[1,7,7-trimethyl-2-(2-phenylethynyl)-2-bicyclo[2.2.1]heptanyl] benzoate |
InChI |
InChI=1S/C25H26O2/c1-23(2)21-15-16-24(23,3)25(18-21,17-14-19-10-6-4-7-11-19)27-22(26)20-12-8-5-9-13-20/h4-13,21H,15-16,18H2,1-3H3 |
InChI-Schlüssel |
XDDNUZKIVVPKLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)(C#CC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B14946908.png)
![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)

![12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14946917.png)

![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946942.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14946944.png)
![5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)
![Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate](/img/structure/B14946961.png)

![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
